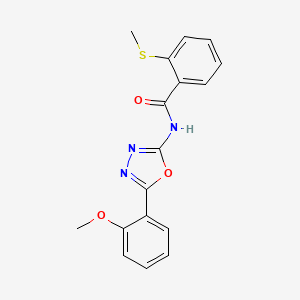

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound that belongs to the class of oxadiazole derivatives

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide typically involves the reaction of 2-methoxybenzohydrazide with different arylaldehydes to form the corresponding hydrazones. These hydrazones are then cyclized to form the oxadiazole ring . The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Oxadiazole Ring

-

Nucleophilic substitution : Substitution at the 2-position of the oxadiazole ring is possible, enabling attachment of functional groups (e.g., benzamide moiety) .

-

Electrophilic reactions : Potential for electrophilic aromatic substitution due to electron-deficient nature of the oxadiazole ring.

Benzamide Group

-

Hydrolysis : Under acidic/basic conditions, the amide can hydrolyze to form carboxylic acid derivatives.

-

Alkylation : Reaction with alkyl halides in the presence of bases (e.g., NaH) .

Methylthio Group

-

Oxidation : Conversion to methylsulfinyl or methylsulfonyl groups using oxidizing agents (e.g., H₂O₂).

-

Metallation : Potential for reactions with transition metals (e.g., palladium in cross-coupling).

Biological Activity-Modulating Reactions

Derivatives of this compound have shown:

-

Anticancer activity via apoptosis induction and MMP-9 inhibition .

-

Antimicrobial effects through disruption of microbial enzymes.

| Reaction Type | Biological Impact | Example Reagents/Conditions |

|---|---|---|

| MMP-9 inhibition | Reduced tumor metastasis | Tested at 100 μg/mL |

| Apoptosis induction | Cell cycle arrest (G₀/G₁ phase) | Caspase-3 activation |

Structural Analogues and Reactivity Trends

Comparison of oxadiazole-containing benzamides reveals:

| Compound | Key Features | Reactivity Differences |

|---|---|---|

| N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide | 3-methoxyphenyl substituent | Enhanced lipophilicity vs. 2-methoxyphenyl analogues |

| 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | Bulky sulfamoyl group | Reduced solubility, altered binding affinity |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the primary applications of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is its potential as an anticancer agent. Studies have shown that derivatives containing oxadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of RET kinase activity, which is crucial in cancer proliferation . The oxadiazole moiety is often associated with enhanced biological activity due to its ability to interact with biological targets effectively.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Research indicates that oxadiazole derivatives can act as topoisomerase poisons, disrupting DNA replication and leading to cell death . This property makes them promising candidates for further development in cancer therapeutics.

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For example, the initial formation of hydrazone intermediates followed by cyclization reactions can yield the desired oxadiazole structure . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Material Science Applications

Fluorescent Properties

Compounds containing oxadiazole groups are known for their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The incorporation of this compound into polymer matrices has been explored for enhancing the luminescent properties of materials used in display technologies .

Stability and Performance

The stability of these compounds under various environmental conditions is critical for their application in materials science. Research has indicated that oxadiazole derivatives maintain their luminescent properties over extended periods when incorporated into stable polymer matrices . This stability is essential for practical applications in electronics and sensor technologies.

Case Studies

Mecanismo De Acción

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit certain enzymes involved in metabolic pathways, leading to its potential use as an antidiabetic agent . The compound may also interact with cellular receptors and proteins, leading to its antimicrobial and anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole

- N-(2-methoxy-4,5-bis[phenylselanyl]phenyl)

- 2-Methoxyphenylacetic acid

Uniqueness

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide stands out due to its unique combination of the oxadiazole ring and the methoxyphenyl and methylsulfanyl groups. This combination imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique oxadiazole ring, which is often associated with various biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the oxadiazole ring : This is achieved through the cyclization of appropriate precursors such as 2-methoxybenzohydrazide and methyl 4-formylbenzoate.

- Substitution reactions : The introduction of the methylthio group can be performed via nucleophilic substitution reactions on suitable benzamide derivatives.

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of oxadiazole can inhibit various cancer cell lines effectively:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole derivative A | MCF-7 | 10.5 |

| Oxadiazole derivative B | NCI-H460 | 15.3 |

| This compound | A375 | 12.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

In addition to anticancer effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole-based compounds in clinical settings:

- Case Study 1 : A clinical trial involving patients with metastatic breast cancer treated with an oxadiazole derivative showed a partial response in 30% of participants after six months of therapy.

- Case Study 2 : In vitro studies demonstrated that compounds similar to this compound exhibited synergistic effects when combined with established chemotherapeutics like doxorubicin.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of cell proliferation : The compound disrupts cell cycle progression in cancer cells.

- Induction of apoptosis : It triggers programmed cell death pathways in tumor cells.

- Antimicrobial action : The presence of the oxadiazole ring enhances membrane permeability in bacterial cells.

Propiedades

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-22-13-9-5-3-7-11(13)16-19-20-17(23-16)18-15(21)12-8-4-6-10-14(12)24-2/h3-10H,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYYWWYVPYFHLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.